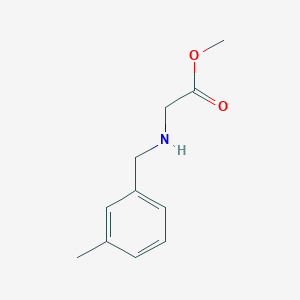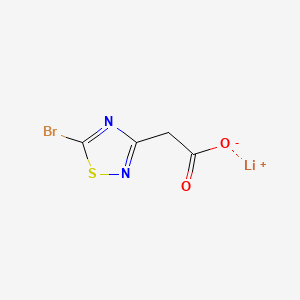
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 5-bromo-1,2,4-thiadiazole with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiadiazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst, such as palladium, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
作用機序
The mechanism of action of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . Additionally, the lithium ion can modulate signaling pathways in cells, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: This compound is similar in structure but lacks the lithium ion and acetate group.
5-Bromo-1,2,4-thiadiazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the acetate group.
4-Bromo-1,2,3-thiadiazole: This compound has a different substitution pattern on the thiadiazole ring.
Uniqueness
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the lithium ion and the specific substitution pattern on the thiadiazole ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C4H2BrLiN2O2S |
|---|---|
分子量 |
229.0 g/mol |
IUPAC名 |
lithium;2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H3BrN2O2S.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9);/q;+1/p-1 |
InChIキー |
XSOAFRULKVHSGR-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(C1=NSC(=N1)Br)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


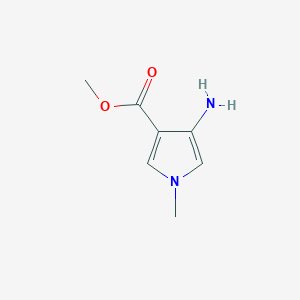
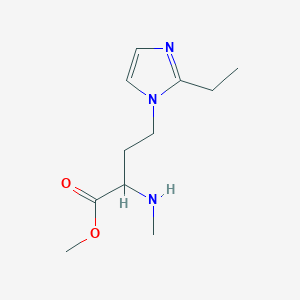
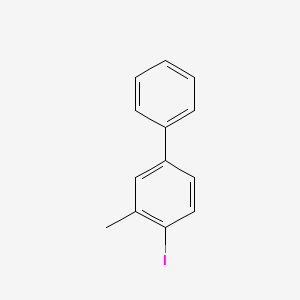
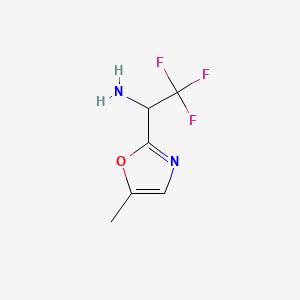

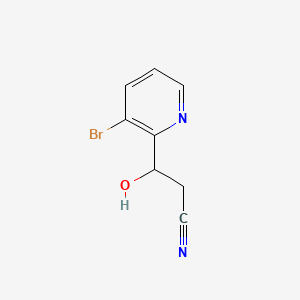
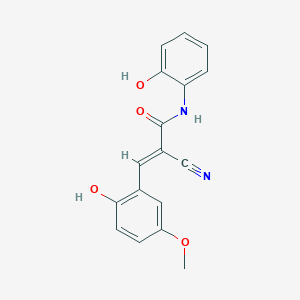
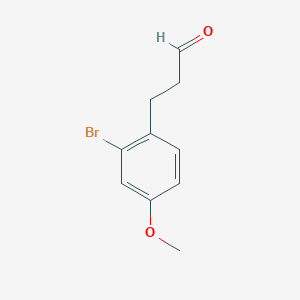

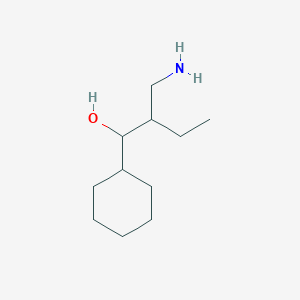
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)

